2-(azetidin-2-yl)-N,N-dimethylacetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azetidin-2-yl)-N,N-dimethylacetamide;hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
The synthesis of 2-(azetidin-2-yl)-N,N-dimethylacetamide;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of azetidine with N,N-dimethylacetamide in the presence of hydrochloric acid. The reaction typically requires controlled conditions such as low temperature and an inert atmosphere to prevent side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2-(azetidin-2-yl)-N,N-dimethylacetamide;hydrochloride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(azetidin-2-yl)-N,N-dimethylacetamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its ability to act as a building block for more complex molecules.
Organic Synthesis: This compound serves as an intermediate in the synthesis of other heterocyclic compounds, which are valuable in the development of new materials and drugs.
Material Science: It is used in the preparation of polymers and other materials with unique properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of 2-(azetidin-2-yl)-N,N-dimethylacetamide;hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
2-(azetidin-2-yl)-N,N-dimethylacetamide;hydrochloride can be compared with other azetidine derivatives such as:
2-(azetidin-2-yl)acetic acid: This compound has similar structural features but differs in its functional groups, leading to different chemical reactivity and applications.
3-(prop-1-en-2-yl)azetidin-2-one: This derivative is known for its antiproliferative activity and is used in cancer research.
2-azetidinone: A simpler azetidine derivative that serves as a key intermediate in the synthesis of various pharmaceuticals.
Eigenschaften
Molekularformel |
C7H15ClN2O |
---|---|
Molekulargewicht |
178.66 g/mol |
IUPAC-Name |
2-(azetidin-2-yl)-N,N-dimethylacetamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)5-6-3-4-8-6;/h6,8H,3-5H2,1-2H3;1H |
InChI-Schlüssel |
IXJIKBBOHDSBAL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)CC1CCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.